4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring
The piperazine ring is then introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the chlorinated benzothiazole intermediate. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzothiazole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine atoms and the piperazine ring can enhance its binding affinity and specificity towards these targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A related compound with a quinoline core, used as an intermediate in the synthesis of antimalarial drugs.
4,7-Dichloro-2-methylquinoline: A methylated derivative of 4,7-dichloroquinoline, used in various chemical syntheses.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A pyrimidine derivative with similar chlorine substitution patterns.
Uniqueness
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its dual benzothiazole rings and piperazine linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N4S2/c19-9-1-3-11(21)15-13(9)23-17(27-15)25-5-7-26(8-6-25)18-24-14-10(20)2-4-12(22)16(14)28-18/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJJTKSDSGDVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl)C4=NC5=C(C=CC(=C5S4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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